molecular formula C8H8Br2O B2857566 2-Bromo-4-(bromomethyl)-1-methoxybenzene CAS No. 89978-72-3

2-Bromo-4-(bromomethyl)-1-methoxybenzene

Cat. No.: B2857566
CAS No.: 89978-72-3
M. Wt: 279.959
InChI Key: HRVFTZHUBUQBNW-UHFFFAOYSA-N
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Description

2-Bromo-4-(bromomethyl)-1-methoxybenzene is an organic compound with the molecular formula C8H8Br2O. It is a brominated derivative of methoxybenzene, characterized by the presence of two bromine atoms and a methoxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(bromomethyl)-1-methoxybenzene typically involves the bromination of 4-(bromomethyl)-1-methoxybenzene. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and catalysts. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(bromomethyl)-1-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding methoxybenzene derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of substituted methoxybenzene derivatives.

    Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Formation of 4-(bromomethyl)-1-methoxybenzene or 1-methoxybenzene.

Scientific Research Applications

2-Bromo-4-(bromomethyl)-1-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of new therapeutic agents due to its reactivity and ability to form bioactive compounds.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(bromomethyl)-1-methoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The methoxy group can participate in electron-donating interactions, influencing the reactivity of the benzene ring.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methyl-1-methoxybenzene
  • 2-Bromo-4-chloro-1-methoxybenzene
  • 2-Bromo-4-fluoro-1-methoxybenzene

Uniqueness

2-Bromo-4-(bromomethyl)-1-methoxybenzene is unique due to the presence of both bromine atoms and a methoxy group, which confer distinct reactivity patterns. Compared to similar compounds, it offers a versatile platform for various chemical transformations, making it valuable in synthetic chemistry and industrial applications.

Biological Activity

2-Bromo-4-(bromomethyl)-1-methoxybenzene is an organobromine compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

  • Molecular Formula : C9H8Br2O
  • Molecular Weight : 292.97 g/mol
  • Structural Features : The compound consists of a methoxy group and two bromine substituents on the benzene ring, which significantly influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound generally involves electrophilic bromination of methoxy-substituted benzyl compounds. The reaction conditions are critical for achieving high yields and purity. Common methods include:

  • Electrophilic Aromatic Substitution : Involves treating 1-methoxy-4-bromobenzene with bromomethyl compounds under acidic conditions.
  • Radical Bromination : Utilizes bromine in the presence of light or heat to introduce bromine atoms at the desired positions on the aromatic ring.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antibacterial agents .

Cytotoxicity and Anticancer Activity

The compound has been evaluated for cytotoxic effects on cancer cell lines. In vitro assays showed that it induces apoptosis in human cancer cells, potentially through the activation of caspase pathways. Notably, it displayed selective toxicity towards tumor cells while sparing normal cells .

The proposed mechanism of action for this compound involves:

  • Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : It is suggested that the compound induces oxidative stress in cells, leading to cellular damage and apoptosis.
  • Enzyme Inhibition : Preliminary studies indicate it may inhibit key enzymes involved in cancer metabolism, further contributing to its anticancer effects .

Case Studies

  • Antimicrobial Efficacy Study :
    • A series of experiments conducted on various bacterial strains highlighted the compound's ability to inhibit growth at concentrations as low as 50 µg/mL. The study concluded that its dual bromine substitution enhances its interaction with bacterial cell membranes .
  • Cytotoxicity Assessment :
    • A study involving human colorectal cancer cells reported an IC50 value of 25 µM for this compound, indicating significant cytotoxic activity. Flow cytometry analysis confirmed increased apoptotic cell populations upon treatment .
  • Mechanistic Insights :
    • Research utilizing fluorescence microscopy revealed that treatment with the compound resulted in increased levels of ROS in cancer cells, supporting the hypothesis of oxidative stress as a mechanism for its anticancer activity .

Toxicological Considerations

While this compound shows promise in various biological applications, it is essential to consider its toxicity profile:

  • Acute Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315) .
  • Safety Precautions : Handling should follow standard laboratory safety protocols to mitigate exposure risks.

Properties

IUPAC Name

2-bromo-4-(bromomethyl)-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVFTZHUBUQBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Bromo-4-methyl anisole 14 (2.2 mL, 14.9 mmol) was dissolved in dichlomethane (30 mL) and N-bromosuccinimide (3.75 g, 16.4 mmol) was added followed by AIBN (26.0 mg). The reaction was heated to reflux for 19 hrs., then cooled to room temperature and the precipitate was filtered off. The filtrate was diluted with dichloromethane and washed with 0.5 M aqueous sodium bicarbonate, followed by water. The organic mixture was dried over sodium sulfate, filtered and concentrated under vacuum to yield 15 (4.16 g, 100%). The benzyl bromide was used as the crude material without further purification.
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2.2 mL
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3.75 g
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26 mg
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100%

Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

To solution of potassium bromide (29.6 g, 248 mmol) in nitric acid (21% by volume, 149 g, 497 mmol), was added dichloroethane (188 mL) and tetrabutylammonium chloride (1.04 g, 3.73 mmol) followed by 4-(bromomethyl)anisol (25.0 g, 124 mmol) in dichloroethane (62 mL), and the reaction was stirred at room temperature for 5 h. The organic layer was separated, washed with water (2×100 mL, 2×150 mL), 2% aqueous potassium carbonate (150 mL), dried over sodium sulfate, and the solvent removed under vacuum. The residue was purified by being run through a flash silica gel plug (10% ethyl acetate in hexanes) to give the title compound (I-42) (9.22 g, 26% yield). 1H NMR (400 MHz, CDCl3) δ: 7.59 (d, 1H), 7.30 (dd, J=8.2, 2.2 Hz, 1H), 6.85 (d, J=8.4 Hz, 1H), 4.44 (s, 2H), 4.44 (s, 3H).
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29.6 g
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149 g
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1.04 g
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188 mL
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25 g
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62 mL
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26%

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